4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Dihydrochloride
CAS No.: 157327-44-1
Cat. No.: VC21089215
Molecular Formula: C6H11Cl2N3
Molecular Weight: 196.07 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 157327-44-1 |
---|---|
Molecular Formula | C6H11Cl2N3 |
Molecular Weight | 196.07 g/mol |
IUPAC Name | 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;dihydrochloride |
Standard InChI | InChI=1S/C6H9N3.2ClH/c1-2-7-3-5-4-8-9-6(1)5;;/h4,7H,1-3H2,(H,8,9);2*1H |
Standard InChI Key | ZPIFAYFILYYZIG-UHFFFAOYSA-N |
SMILES | C1CNCC2=C1NN=C2.Cl.Cl |
Canonical SMILES | C1C[NH2+]CC2=C1[NH2+]N=C2.[Cl-].[Cl-] |
Introduction
Chemical Properties and Structure
Basic Chemical Information
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Dihydrochloride is characterized by specific chemical identifiers that distinguish it in chemical databases and research literature. These properties are essential for understanding its behavior in various chemical and biological systems. The compound is registered with multiple identification systems that facilitate its tracking and research applications across different databases.
Table 1: Chemical Identifiers of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Dihydrochloride
Parameter | Value |
---|---|
CAS Number | 157327-44-1 |
Molecular Formula | C₆H₁₁Cl₂N₃ |
Molecular Weight | 196.078 g/mol |
IUPAC Name | 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride |
Standard InChI | InChI=1S/C6H9N3.2ClH/c1-2-7-3-5-4-8-9-6(1)5;;/h4,7H,1-3H2,(H,8,9);2*1H |
InChIKey | ZPIFAYFILYYZIG-UHFFFAOYSA-N |
SMILES Notation | C1CNCC2=C1NN=C2.Cl.Cl |
PubChem Compound ID | 2760582 |
The molecular structure comprises a bicyclic system with a pyrazole ring fused to a partially saturated pyridine ring, combined with two hydrochloride groups . This structure confers specific reactivity patterns that are exploited in various synthetic applications and contribute to its biological activities.
Physical Properties
The physical properties of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Dihydrochloride influence its handling, storage, and application in laboratory and industrial settings. These properties are crucial for designing appropriate synthesis protocols and formulation strategies for pharmaceutical applications.
Table 2: Physical Properties of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Dihydrochloride
Property | Value |
---|---|
Physical State | Solid |
Boiling Point | 331.7°C at 760 mmHg |
Flash Point | 154.4°C |
Melting Point | Not available |
Density | Not available |
Solubility | Soluble in polar solvents including water, methanol, and DMSO |
The compound's relatively high boiling point (331.7°C) indicates strong intermolecular forces, likely due to its ionic nature as a dihydrochloride salt . This property affects its stability during storage and processing, making it relatively resistant to thermal degradation under standard laboratory conditions. The flash point of 154.4°C suggests that standard safety precautions should be sufficient for handling this compound in laboratory settings .
Structural Characteristics
The compound features a heterocyclic structure with a fused pyrazole and pyridine ring system. The pyridine ring is partially saturated (tetrahydro), while the pyrazole portion maintains its aromatic character. This structural arrangement creates a unique electron distribution that influences its reactivity patterns and binding characteristics with biological targets.
The nitrogen atoms in the pyrazole ring and the partially saturated pyridine ring provide potential hydrogen bonding sites, which are critical for interactions with biological receptors and enzymes. The dihydrochloride salt formation affects the compound's solubility profile, improving its dissolution in polar solvents compared to the free base form. This characteristic is particularly valuable for biological testing and pharmaceutical formulation development.
Applications in Research
Pharmaceutical Development
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Dihydrochloride serves as a key intermediate in the synthesis of various pharmaceutical agents, particularly in the development of drugs targeting neurological disorders . Its heterocyclic scaffold is incorporated into numerous bioactive compounds, providing a foundation for designing molecules with specific pharmacological profiles. The compound's ability to interact with specific receptors makes it a candidate for research into treatments for conditions such as anxiety and depression .
In pharmaceutical research, this compound has been utilized as a building block for creating compounds that target various neuroreceptors, including serotonin and dopamine receptors, which are implicated in numerous neurological and psychiatric conditions. The precise structural features of the pyrazolopyridine core allow for selective interactions with these biological targets, potentially leading to more effective and specific therapeutic agents.
Biological Research
In biological research, 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Dihydrochloride is employed in studies exploring the mechanisms of action of certain neurotransmitters, aiding researchers in understanding brain function and potential treatments for mental health conditions . Its structural similarity to various neurotransmitters makes it valuable for studying receptor-ligand interactions and signaling pathways.
The compound has been used in research focused on:
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Neurotransmitter receptor binding studies
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Enzyme inhibition assays
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Cellular signaling pathway investigations
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Structure-activity relationship analyses for novel drug candidates
These applications contribute to the broader understanding of neurological processes and the development of more effective therapeutic interventions for various central nervous system disorders.
Chemical Synthesis Applications
Beyond its direct biological applications, 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Dihydrochloride is used in organic synthesis as a building block for creating more complex molecules . Its heterocyclic core provides a versatile scaffold for further functionalization, enabling the creation of diverse chemical libraries for high-throughput screening and drug discovery efforts.
The compound's reactivity patterns, particularly at the pyrazole nitrogen atoms and the partially saturated pyridine ring, allow for selective modifications that can introduce various functional groups. These transformations can be exploited to adjust the physicochemical properties and biological activities of derivative compounds, making it a valuable tool in medicinal chemistry and chemical biology research.
Agrochemical Applications
The compound has potential uses in the formulation of agrochemicals, contributing to the development of more effective pesticides and herbicides that are safer for the environment . Its heterocyclic structure can be incorporated into compounds designed to target specific biological pathways in pests while minimizing impact on non-target organisms.
In agricultural research, derivatives of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Dihydrochloride have been explored for their potential as:
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Insecticides targeting specific neuroreceptors in pest species
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Fungicides inhibiting essential enzymes in pathogenic fungi
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Plant growth regulators modulating specific biochemical pathways
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Herbicides with selective activity against weed species
These applications highlight the compound's versatility beyond pharmaceutical research, extending its utility to address challenges in agriculture and crop protection.
Material Science Applications
This chemical is explored for its properties in creating novel polymers and materials, which can lead to advancements in various industrial applications, including coatings and composites . The heterocyclic structure can contribute to specific material properties, such as thermal stability, chemical resistance, and electronic characteristics.
In material science research, the compound and its derivatives have been investigated for:
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Incorporation into polymer matrices to modify mechanical properties
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Development of specialty coatings with enhanced durability
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Creation of materials with specific optical or electronic properties
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Design of stimuli-responsive materials for sensor applications
These diverse applications demonstrate the broad utility of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Dihydrochloride beyond its more well-established roles in pharmaceutical and biological research.
Mechanism of Action
Biochemical Interactions
Research indicates that compounds structurally related to 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Dihydrochloride have been reported to inhibit c-met kinase. This enzyme plays crucial roles in cell signaling pathways related to cell growth, survival, and migration. The inhibition mechanism typically involves binding to the active site of the enzyme, preventing its normal function in phosphorylating downstream targets.
Pharmacological Effects
Based on its structural features and the known activities of related compounds, 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Dihydrochloride may exhibit various pharmacological effects relevant to neurological disorders. If it indeed inhibits c-met kinase or similar enzymes, it could influence signaling pathways involved in:
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Cell proliferation and differentiation
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Neuronal development and plasticity
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Inflammatory responses in the central nervous system
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Apoptotic processes in neuronal cells
These potential effects provide a foundation for further research into the compound's therapeutic applications, particularly in conditions where dysregulation of these pathways contributes to disease pathology.
Related Compounds and Derivatives
Several derivatives of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Dihydrochloride have been synthesized and studied for their unique properties and biological activities. These derivatives often feature modifications at various positions of the basic scaffold, resulting in compounds with altered physicochemical properties and biological profiles.
Table 3: Selected Derivatives of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine
Compound | CAS Number | Molecular Formula | Key Difference |
---|---|---|---|
3-Bromo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | 1936429-52-5 | C₆H₈BrN₃ | Bromine at position 3 |
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride | 1220029-50-4 | C₇H₁₀ClN₄O | Carboxamide group at position 3 |
4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride | 871726-74-8 | C₆H₁₁Cl₂N₃ | Different fusion pattern between rings |
These related compounds expand the chemical space around the basic scaffold, providing researchers with a broader range of tools for exploring structure-activity relationships and developing compounds with optimized properties for specific applications .
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